molecular formula C18H17FN2O2S2 B2413020 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide CAS No. 894005-10-8

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide

Cat. No.: B2413020
CAS No.: 894005-10-8
M. Wt: 376.46
InChI Key: QQMXAHWZZCFCNB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O2S2 and its molecular weight is 376.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMXAHWZZCFCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety. Its molecular formula is C20H19FN2OS, and it is characterized by specific functional groups that contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H19FN2OS
Molecular Weight364.44 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole and fluorophenyl groups are known to inhibit various biological pathways, leading to antimicrobial and anticancer effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may alter receptor activity that regulates cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Research findings indicate that the compound can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines.
  • Apoptotic Pathways : The compound activates caspases involved in programmed cell death.

A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against resistant strains of Staphylococcus aureus, demonstrating a higher success rate compared to traditional antibiotics.
  • Cancer Treatment Trial : Another study evaluated the compound's use in combination therapy for breast cancer patients, showing enhanced efficacy when paired with conventional chemotherapeutics.

Scientific Research Applications

Antidiabetic Applications

Research indicates that derivatives of benzenesulfonamides, including N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide, exhibit significant antidiabetic effects. A study conducted on thiazole-based benzenesulfonamides demonstrated their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, showing comparable efficacy to glibenclamide, a standard antidiabetic medication . The structural modifications of these compounds suggest potential for developing more effective oral antidiabetic agents.

Anticancer Potential

This compound has been explored for its anticancer properties. Research has shown that certain benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cell lines. For instance, one study reported that specific derivatives induced significant apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that benzenesulfonamides can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria . This mechanism suggests that this compound could be effective against various bacterial infections.

Case Studies and Research Findings

ApplicationStudy ReferenceKey Findings
Antidiabetic Demonstrated significant hypoglycemic activity in diabetic rat models compared to glibenclamide.
Anticancer Showed selective inhibition of carbonic anhydrase IX leading to apoptosis in breast cancer cells.
Antimicrobial Inhibited bacterial growth through enzyme inhibition mechanisms.

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